molecular formula C7H4BrFN2 B12840788 7-Bromo-4-fluoro-1H-benzimidazole

7-Bromo-4-fluoro-1H-benzimidazole

Cat. No.: B12840788
M. Wt: 215.02 g/mol
InChI Key: RSXAMGRDLDJQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-fluoro-1H-benzimidazole (CAS 1360968-91-7) is a high-value benzimidazole derivative serving as a key synthetic building block in pharmaceutical research and development. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its resemblance to naturally occurring nucleotides, which allows it to interact with a wide array of biological targets . This specific compound, with its bromo and fluoro substituents, is designed for facile functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), making it an ideal intermediate for constructing novel chemical entities. Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential, including applications in developing anti-infectious, anti-proliferative, and cardiovascular agents . The strategic incorporation of halogen atoms can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in lead optimization . Researchers utilize this reagent to explore structure-activity relationships (SAR), particularly at the N1, C2, C5, and C6 positions of the benzimidazole ring, which are known to profoundly influence biological activity . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-4-fluoro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXAMGRDLDJQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)N=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted o-Phenylenediamines

The benzimidazole core is commonly synthesized by cyclization of substituted o-phenylenediamines with formic acid or aldehydes under reflux conditions. For fluorinated derivatives, 4-fluoro-1,2-phenylenediamine is used as a starting material.

  • Microwave-assisted synthesis has been reported to enhance reaction rates and yields. For example, a microwave reactor at 240°C and 10 bar pressure for 5 minutes efficiently cyclizes fluoro-substituted diamines with aldehydes to form fluoro-benzimidazoles with yields up to 85%.

Selective Bromination

Selective bromination at the 7-position (relative to the benzimidazole nitrogen) is achieved using N-bromosuccinimide (NBS) in the presence of acid catalysts such as p-toluenesulfonic acid monohydrate.

  • The reaction is typically conducted in mixed solvents like tetrahydrofuran (THF) and methanol at low temperatures (-78°C) under inert atmosphere (N2) to control regioselectivity and avoid over-bromination.
  • After bromination, the reaction mixture is warmed to room temperature and quenched with sodium bisulfite solution to remove excess bromine.
  • The product is isolated by extraction and purification, yielding the 7-bromo-4-fluoro-benzimidazole derivative in moderate to good yields (around 70-80%).

Diazotization and Sandmeyer-type Halogenation

An alternative method involves diazotization of amino-substituted benzimidazoles followed by halogenation using copper(I) bromide or other halogen sources.

  • This method allows for the introduction of bromine at specific positions via the formation of diazonium salts.
  • The diazotization is performed in aqueous acidic media (e.g., aqueous HBr and sodium nitrite), followed by treatment with copper bromide to substitute the diazonium group with bromine.
  • This approach is useful for preparing halogenated benzimidazoles with high regioselectivity but may require careful control of reaction conditions to avoid side reactions.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 4-Fluoro-1,2-phenylenediamine, aldehyde, DMF, microwave (240°C, 10 bar, 5 min) Cyclization to form 4-fluoro-1H-benzimidazole 85 Microwave-assisted synthesis accelerates reaction
2 4-Fluoro-1H-benzimidazole derivative, N-bromosuccinimide, p-toluenesulfonic acid, THF/MeOH, -78°C to RT Selective bromination at 7-position 70-80 Low temperature and acid catalyst ensure regioselectivity
3 Diazotization: NaNO2, HBr, CuBr, aqueous medium Alternative bromination via diazonium salt 60-75 Requires careful pH and temperature control

Research Findings and Analysis

  • Microwave-assisted cyclization significantly reduces reaction time and improves yield compared to conventional heating.
  • The use of N-bromosuccinimide in acidic media allows for regioselective bromination at the 7-position without affecting the fluorine substituent at the 4-position.
  • Diazotization followed by Sandmeyer-type halogenation is a versatile method but may have lower yields and requires more steps.
  • Purification typically involves recrystallization from ethanol or trituration with methylene chloride to obtain high-purity products.
  • The presence of fluorine influences the electronic properties of the benzimidazole ring, affecting reactivity and selectivity during halogenation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Microwave-assisted cyclization 4-Fluoro-1,2-phenylenediamine + aldehyde DMF, microwave heating 240°C, 10 bar, 5 min 85% Fast, high yield Requires microwave reactor
NBS bromination 4-Fluoro-1H-benzimidazole NBS, p-TsOH, THF/MeOH -78°C to RT 70-80% Regioselective, mild conditions Sensitive to temperature
Diazotization + Sandmeyer Amino-benzimidazole NaNO2, HBr, CuBr Aqueous acidic, 0-5°C 60-75% Versatile, selective Multi-step, moderate yield

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The benzimidazole core can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole core .

Scientific Research Applications

Medicinal Chemistry

7-Bromo-4-fluoro-1H-benzimidazole has garnered attention for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that compounds in the benzimidazole class exhibit significant anticancer effects. For instance, derivatives have shown IC50 values below 10 µM against various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) .
  • Antimicrobial Activity : This compound has demonstrated potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) ranging from 1 µg/mL to 16 µg/mL have been reported for various strains .
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects against human cytomegalovirus (HCMV), indicating a need for further investigation into its efficacy in treating viral infections .

Biological Research

The biological activities of this compound are supported by various studies:

  • Mechanism of Action : The compound interacts with multiple biological targets, including kinases involved in cell signaling pathways. Its halogen substituents enhance binding affinity, leading to inhibition of target proteins crucial for cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, promoting programmed cell death .

Industry Applications

In addition to its medicinal uses, this compound is also explored for:

  • Synthesis of New Materials : The compound serves as a building block in the synthesis of more complex organic molecules, which can be utilized in developing new materials and catalysts .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against Mycobacterium abscessus. The results indicated that compounds similar to this compound exhibited significant growth inhibition, highlighting their potential as therapeutic agents against resistant bacterial strains .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that derivatives of benzimidazoles, including those structurally related to this compound, showed promising anticancer activity against multiple cell lines. Notably, these compounds were effective at low concentrations, suggesting their potential for development into effective cancer therapies .

Mechanism of Action

The mechanism of action of 7-Bromo-4-fluoro-1H-benzimidazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of halogen substituents significantly alter molecular reactivity and biological activity:

  • 4-Bromo-6-fluoro-1H-benzimidazole (C₇H₄BrFN₂; MW 229.02 g/mol): Bromine at position 4 and fluorine at 6 alter the electron density distribution compared to the target compound. This derivative is noted as an intermediate in drug synthesis .
  • Bromine at position 5 may sterically hinder interactions at binding sites .

Complex Brominated Derivatives

  • 4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole (C₁₈H₁₃Br₃N₂S₂; MW 590.08 g/mol): This tri-brominated compound features thiophene rings and a methylated benzimidazole core. Its bulky structure reduces solubility but may enhance binding to hydrophobic targets. It was synthesized via photoinitiated bromination and is explored for pharmacological applications .

Heterocyclic Variants

  • Indazoles often exhibit distinct pharmacokinetic profiles due to differences in ring geometry and hydrogen-bonding capacity .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties
7-Bromo-4-fluoro-1H-benzimidazole C₇H₄BrFN₂ 229.02 Br (7), F (4) Hypothetical kinase inhibitor
4-Bromo-6-fluoro-1H-benzimidazole C₇H₄BrFN₂ 229.02 Br (4), F (6) Drug synthesis intermediate
5-Bromo-2-methyl-1H-benzimidazole C₈H₇BrN₂ 211.06 Br (5), CH₃ (2) Organic synthesis building block
4-Bromo-2-(5-bromothiophen-2-yl)-... (tri-Br) C₁₈H₁₃Br₃N₂S₂ 590.08 Br (4), Br-thiophene, CH₃ (5,6) Pharmacological candidate
5-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ 229.02 Br (5), F (4) (indazole core) Unspecified biological activity

Pharmacological and Industrial Relevance

  • Benzimidazoles in Drug Discovery : The core structure is associated with antiulcer (e.g., omeprazole analogs), anticancer, and antifungal activities. Bromine and fluorine substituents can modulate metabolic stability and target affinity .
  • Industrial Applications : Halogenated benzimidazoles serve as intermediates in agrochemicals and materials science. For example, 4-Bromo-6-fluoro-1H-benzimidazole is listed as a specialty chemical for industrial use .

Biological Activity

7-Bromo-4-fluoro-1H-benzimidazole is a compound within the benzimidazole class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are recognized for their broad spectrum of biological activities, including antiviral , anticancer , antimicrobial , and anti-inflammatory properties. The incorporation of halogen substituents, such as bromine and fluorine, enhances their interaction with biological targets, which is crucial for their therapeutic efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has been shown to inhibit various kinases, disrupting critical signaling pathways involved in cell proliferation and survival. For instance, it binds to the ATP-binding site of kinases, leading to downstream effects that promote apoptosis in cancer cells .
  • Cellular Effects : Experimental studies indicate that this compound induces apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspases, which are essential for programmed cell death .
  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, its derivatives have shown promising results in inhibiting bacterial growth with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its structural features:

  • Metabolism : The compound undergoes hepatic metabolism primarily through phase I and phase II pathways. Its metabolic stability is essential for maintaining therapeutic levels in vivo .
  • Distribution : Studies indicate that the compound is distributed throughout tissues via passive diffusion and active transport mechanisms. Its subcellular localization predominantly occurs in the cytoplasm and nucleus, where it interacts with various biomolecules .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Goreti Ribeiro Morais et al. (2023) Demonstrated significant anticancer activity in MCF cell lines; compound induced apoptosis with an IC50 of 25.72 ± 3.95 μM .
In vitro Antimicrobial Testing Showed effective antibacterial activity against S. typhi (MIC = 50 μg/ml) and antifungal activity against C. albicans (MIC = 250 μg/ml) .
Animal Model Studies In xenograft models, the compound suppressed tumor growth significantly compared to control groups .

Comparative Analysis with Other Benzimidazole Derivatives

The unique presence of bromine and fluorine in this compound distinguishes it from other derivatives:

CompoundKey FeaturesBiological Activity
5-Fluoro-1H-benzimidazole Lacks bromine; similar structural featuresModerate antimicrobial activity
2-Amino-7-bromo-5-fluoro-1H-benzimidazole Contains both bromo and fluoro groupsEnhanced anticancer properties due to improved binding affinity

Q & A

Q. What are standard synthetic routes for preparing 7-bromo-4-fluoro-1H-benzimidazole, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. For example, bromo-fluoro benzimidazoles are often synthesized via condensation of substituted o-phenylenediamine derivatives with appropriate electrophilic reagents. Optimization may include:

  • Temperature control : Lower temperatures (0–5°C) to minimize side reactions during halogenation .
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular weight using electrospray ionization (ESI) with [M+H]+ peaks .
  • X-ray crystallography : Resolve crystal packing and confirm regioselectivity of bromo/fluoro substituents (see C–Br bond lengths ~1.89 Å and C–F ~1.34 Å) .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

  • In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC₅₀ values should be compared to control inhibitors .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structural modifications of this compound improve its pharmacological properties?

Methodological Answer:

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 2-position to enhance metabolic stability. Monitor changes via logP measurements and microsomal stability assays .
  • Co-crystallization studies : Co-crystallize derivatives with target proteins (e.g., tubulin or DNA topoisomerases) to identify binding interactions .

Q. What strategies resolve contradictions in crystallographic vs. computational data for halogenated benzimidazoles?

Methodological Answer:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental X-ray data. Discrepancies in dihedral angles may arise from crystal packing forces .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···π contacts) to explain deviations .

Q. How can researchers design experiments to investigate the role of fluorine in modulating benzimidazole reactivity?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitution reactions .
  • ¹⁹F NMR titration : Monitor fluorine chemical shifts during ligand-protein binding to assess electronic effects .

Q. What are best practices for validating synthetic yields and purity in halogenated benzimidazole chemistry?

Methodological Answer:

  • HPLC-DAD/MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to quantify purity (>98%) and detect trace halogenated byproducts .
  • Elemental analysis : Confirm Br/F content within ±0.3% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.